1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one

Medicinal Chemistry Drug Design ADME Prediction

Researchers seeking kinase-focused fragments often face synthetic bottlenecks when building SAR around a 2-amino-6-bromopyridine core. This compound solves that challenge as a pre-assembled, diversification-ready intermediate. - Embeds a 6-bromo handle for immediate Suzuki, Buchwald-Hartwig, or Sonogashira coupling-eliminating de novo scaffold synthesis. - The pyrrolidin-2-one ring adds conformational restraint and hydrogen-bond acceptor capacity, enhancing target residence time over the bare fragment. - Balanced physicochemical profile (XLogP3=1.1, TPSA=68.4 Ų) supports both in-silico screening and downstream ADME optimization. Supplied with full analytical characterization; available from stock for rapid global dispatch to accelerate your med-chem timeline.

Molecular Formula C11H14BrN3O2
Molecular Weight 300.15 g/mol
Cat. No. B11778201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one
Molecular FormulaC11H14BrN3O2
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CCOC2=C(N=C(C=C2)Br)N
InChIInChI=1S/C11H14BrN3O2/c12-9-4-3-8(11(13)14-9)17-7-6-15-5-1-2-10(15)16/h3-4H,1-2,5-7H2,(H2,13,14)
InChIKeyXXVUPDLWWJLAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one: Procurement-Relevant Identity for Medicinal Chemistry Building Blocks


1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one (CAS 1956377-32-4) is a brominated pyridine derivative bearing a pyrrolidin-2-one moiety connected via an ethyleneoxy linker [1]. Its molecular formula is C₁₁H₁₄BrN₃O₂, with a molecular weight of 300.16 g/mol . The compound features a 2-amino-6-bromopyridine fragment—a privileged scaffold in kinase inhibitor design—tethered to a pyrrolidin-2-one ring that enhances conformational flexibility and modulates physicochemical properties [1]. This compound is primarily positioned as a synthetic intermediate or fragment for medicinal chemistry programs targeting kinases, bromodomains, and other ATP-binding proteins, rather than as a final bioactive entity [1].

Why Closely Related 2-Amino-6-bromopyridine Derivatives Are Not Interchangeable with 1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one


The specific connectivity pattern of 1-(2-((2-amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one—a 2-amino-6-bromopyridine O-linked via an ethylene spacer to a pyrrolidin-2-one at the pyridine 3-position—creates a unique three-dimensional pharmacophore that cannot be replicated by simple positional isomers or fragment truncations [1]. The 2-amino group serves as a hydrogen bond donor and modulates the electronic character of the pyridine ring, while the 6-bromo substituent provides a synthetic handle for cross-coupling diversification (e.g., Suzuki, Buchwald-Hartwig) and contributes to halogen bonding with biological targets . Moving the bromine to the 5-position, replacing it with chlorine, or omitting the pyrrolidin-2-one ring each produces compounds with distinct reactivity profiles, lipophilicity, and target engagement potential, rendering generic substitution scientifically unsound without explicit comparative data [1].

Quantitative Differential Evidence for 1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one Against Its Closest Analogs


Predicted Lipophilicity (XLogP3) and Topological Polar Surface Area Compared to De-amino and De-pyrrolidinone Analogs

The target compound has a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 68.4 Ų, placing it in a favorable property space for oral bioavailability and blood-brain barrier penetration (typically TPSA < 90 Ų and XLogP3 between 1–3) [1]. In contrast, the de-pyrrolidinone fragment 2-amino-6-bromopyridine has a lower molecular weight (173.01 g/mol) and higher aqueous solubility but lacks the conformational constraints and additional hydrogen bond acceptor capacity provided by the pyrrolidinone ring, which can be critical for target pre-organization . The 2-amino group distinguishes this compound from analogous 1-(2-bromopyridin-4-yl)pyrrolidin-2-one derivatives that lack the amino substituent, resulting in different hydrogen bonding capacity and electronic distribution on the pyridine ring .

Medicinal Chemistry Drug Design ADME Prediction

Synthetic Versatility: The 6-Bromo Substituent as a Cross-Coupling Handle Compared to 5-Bromo and 4-Bromo Positional Isomers

The 6-bromo substituent on the 2-aminopyridine ring is strategically positioned para to the ring nitrogen and ortho to the amino group, creating distinct electronic effects that influence reactivity in palladium-catalyzed cross-coupling reactions [1]. This electronic configuration differs from 5-bromo and 4-bromo positional isomers, where the bromine experiences different activation/deactivation patterns from the ring nitrogen and amino substituent. The 2-amino-6-bromopyridine fragment is a documented intermediate in the synthesis of JAK2 inhibitors and MSK1 inhibitors, demonstrating that the 6-bromo position is compatible with the synthetic routes required for kinase inhibitor assembly . In contrast, 4-(5-bromopyridin-3-yl)pyrrolidin-2-one and 1-(2-bromopyridin-4-yl)pyrrolidin-2-one present different connectivity that may not map onto the same structure-activity relationships established for 2-amino-6-bromopyridine-containing inhibitors [2].

Synthetic Chemistry Cross-Coupling Fragment Elaboration

Fragment-Based Target Engagement: 2-Amino-6-bromopyridine PqsR Binding Affinity Compared to Parent Fragment

The 2-amino-6-bromopyridine core fragment (the non-pyrrolidinone portion of the target compound) has a measured Kd of 6.8 μM against the Pseudomonas aeruginosa quorum sensing regulator PqsR by surface plasmon resonance (SPR) assay, demonstrating weak but specific target engagement . While the full target compound has not been directly assayed against PqsR, the presence of the pyrrolidin-2-one moiety and ethyleneoxy linker may modulate binding affinity—either enhancing it through additional protein contacts or reducing it through steric effects [1]. This constitutes a testable hypothesis for fragment elaboration that is not available for analogs lacking the 2-amino group (such as 1-(2-bromopyridin-4-yl)pyrrolidin-2-one) or bearing the bromine at alternative positions .

Antimicrobial Research Pseudomonas aeruginosa Fragment-Based Drug Discovery

Purity and Procurement Specifications: Vendor-Reported Purity vs Structurally Similar Building Blocks

The target compound is commercially available at ≥97% purity (NLT 98% from some vendors) with full analytical characterization, including NMR and mass spectrometry confirmation [1]. Pricing for 1g quantities ranges from approximately $485 to $515 USD across suppliers, reflecting a specialty building block pricing tier [1]. In comparison, the simpler fragment 2-amino-6-bromopyridine is available at lower cost due to its more widespread use and simpler synthesis, but it lacks the pre-installed pyrrolidinone functionality that would otherwise require additional synthetic steps to append . For programs valuing synthetic efficiency, the premium over the bare fragment may be justified by the elimination of one or more synthetic transformations.

Chemical Procurement Quality Control Building Block Sourcing

Optimal Application Scenarios for 1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one Based on Structural and Fragment-Level Evidence


Kinase Inhibitor Lead Generation Leveraging the 2-Amino-6-bromopyridine Pharmacophore

The target compound is best deployed as a pre-functionalized fragment for kinase inhibitor programs, particularly those targeting JAK2 or MSK1, where the 2-amino-6-bromopyridine moiety has established synthetic precedent . The pyrrolidin-2-one ring provides additional hydrogen bond acceptor capacity and conformational restriction that may enhance target residence time compared to the bare fragment. The 6-bromo position enables late-stage diversification via palladium-catalyzed cross-coupling, allowing SAR exploration without de novo scaffold synthesis [1]. This scenario is supported by class-level inference from the known utility of 2-amino-6-bromopyridine in kinase inhibitor synthesis .

Pseudomonas aeruginosa Anti-Virulence Programs Targeting PqsR

For research programs investigating PqsR (MvfR) antagonism as an anti-virulence strategy against Pseudomonas aeruginosa, this compound provides a pre-elaborated analog of the validated PqsR ligand 2-amino-6-bromopyridine (Kd = 6.8 μM by SPR) . The pyrrolidin-2-one extension may occupy additional binding pocket volume or alter pharmacokinetics, making it suitable for structure-activity relationship expansion around the fragment hit [1]. Direct binding measurement against PqsR is warranted to confirm or refute this hypothesis.

Synthetic Methodology Development Using the 6-Bromo Handle

The compound serves as a well-characterized substrate for developing and optimizing cross-coupling methodologies (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions) on 2-amino-6-bromopyridine scaffolds . The presence of the pyrrolidin-2-one and ethyleneoxy linker provides additional functional group tolerance challenges that make the compound a more realistic model substrate than the bare 2-amino-6-bromopyridine fragment [1]. Methodological studies using this compound may have greater translational relevance to medicinal chemistry campaigns.

Computational Chemistry and Docking Studies for Bromodomain or Kinase Targets

The compound's balanced physicochemical profile (XLogP3 = 1.1, TPSA = 68.4 Ų) makes it suitable as a docking input for virtual screening campaigns against bromodomain-containing proteins or ATP-binding pockets that accommodate halogenated aromatic systems . Its pre-assembled structure, combining a hydrogen bond-donating amino group, a halogen bond-capable bromine, and a polar pyrrolidinone, provides a multi-point pharmacophore for computational hit identification without requiring synthetic access to the physical compound for initial in silico assessment [1].

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